molecular formula C14H12N2O3 B2562661 N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide CAS No. 302806-34-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide

Cat. No.: B2562661
CAS No.: 302806-34-4
M. Wt: 256.261
InChI Key: PMFSIRVUTASGSX-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide is a chemical compound that features a benzodioxin ring fused to a pyridine carboxamide structure

Mechanism of Action

Target of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide is a type of sulfonamide . Sulfonamides are known as inhibitors of proteases , carbonic anhydrase , capsase , and COX-2 . They are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .

Mode of Action

The mode of action of this compound involves the inhibition of certain enzymes. In bacteria, sulfonamides primarily block the foliate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They are inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis .

Biochemical Pathways

This compound affects several biochemical pathways. By inhibiting the foliate synthetase enzyme, it disrupts the synthesis of folic acid, a crucial component for bacterial growth and multiplication . By inhibiting carbonic anhydrase, it reduces the output of bicarbonate ions, which are required for a transition state required for activity .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . Hence, sulfonamides like this compound are extensively used antibiotics because of their broad spectrum antibacterial action .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and multiplication . By blocking the synthesis of folic acid, it prevents the bacteria from growing and multiplying . Some sulfonamide derivatives have also been found to exhibit anticancer properties. They achieve this effect by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH of the environment can affect the absorption of the drug in the gastrointestinal tract . Additionally, the presence of other substances in the body, such as food or other medications, can also affect the absorption, distribution, metabolism, and excretion of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide

Comparison: N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide is unique due to the presence of the pyridine carboxamide moiety, which imparts different chemical and biological properties compared to its analogs The benzodioxin ring provides a common structural framework, but the attached functional groups (pyridine carboxamide vs

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-14(10-3-5-15-6-4-10)16-11-1-2-12-13(9-11)19-8-7-18-12/h1-6,9H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFSIRVUTASGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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